BenchChemオンラインストアへようこそ!

3-Carboxy Mefenamic Acid

Pharmacokinetics Drug metabolism Excretion profiling

Procure 3-Carboxy Mefenamic Acid (3-CMA) as an authentic reference standard for LC-MS/MS quantitation of mefenamic acid metabolites. 3-CMA is the predominant unconjugated oxidative species in fecal elimination (~20% of dose), requiring its unique calibration curve for accurate pharmacokinetic and environmental fate analysis. Its divergent LogP (1.73 vs. parent drug 5.12) and mass fragmentation pattern prevent reliable substitution with mefenamic acid or 3′-hydroxymethyl intermediate, making this standard critical for method validation and CYP2C9 phenotyping assays. Suitable for pharmacopeial impurity profiling of forced degradation endpoints.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 190379-82-9
Cat. No. B023437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxy Mefenamic Acid
CAS190379-82-9
Synonyms3-[(2-Carboxyphenyl)amino]-2-methylbenzoic Acid; 
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
InChIKeyOOQQWHSTKBWQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carboxy Mefenamic Acid (CAS 190379-82-9): Mefenamic Acid Metabolite Reference Standard for Pharmaceutical and Environmental Analysis


3-Carboxy Mefenamic Acid (3-CMA; CAS 190379-82-9) is the terminal oxidative metabolite of the fenamate-class non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, formed via sequential CYP2C9-mediated hydroxylation of the 3′-methyl group to 3′-hydroxymethyl mefenamic acid followed by further oxidation to the 3′-carboxylate derivative [1]. As a metabolite standard, it is procured primarily for analytical method development, pharmacokinetic studies, impurity profiling, and environmental fate monitoring of mefenamic acid residues [2].

Why 3-Carboxy Mefenamic Acid Cannot Be Substituted by Mefenamic Acid or 3-Hydroxymethyl Mefenamic Acid in Analytical Workflows


Substituting 3-Carboxy Mefenamic Acid with mefenamic acid or its intermediate metabolite 3′-hydroxymethyl mefenamic acid in analytical applications is invalid due to fundamental differences in physicochemical properties and biological occurrence. While all three compounds share the fenamate core structure, 3-CMA possesses a second carboxylic acid group that substantially alters its chromatographic retention, ionization efficiency in mass spectrometry, and solubility profile compared to both the parent drug and the mono-hydroxylated intermediate . Quantitatively, 3-CMA accounts for approximately 20% of an administered mefenamic acid dose excreted in feces as the unconjugated form, whereas the parent drug represents only 6% of urinary excretion, making 3-CMA the predominant species in certain elimination matrices [1]. Use of incorrect reference standards in LC-MS/MS method validation or impurity quantification would yield systematically inaccurate calibration and false compliance determinations.

3-Carboxy Mefenamic Acid (190379-82-9): Quantitative Differentiation Evidence for Procurement Decisions


Predominant Fecal Elimination: 20% of Administered Mefenamic Acid Dose Excreted as Unconjugated 3-Carboxy Mefenamic Acid

3-Carboxy Mefenamic Acid is the quantitatively dominant unconjugated species in the fecal elimination pathway of mefenamic acid, accounting for approximately 20% of the total administered dose, whereas unconjugated parent mefenamic acid is minimally excreted in feces [1]. The remaining fecal elimination consists primarily of other conjugated metabolites. In contrast, the 3′-hydroxymethyl intermediate metabolite is predominantly excreted in urine as glucuronide conjugates (25% of dose) [2]. This excretion profile establishes 3-CMA as the essential reference standard for accurate quantification of mefenamic acid metabolites in fecal environmental monitoring and bioanalytical studies.

Pharmacokinetics Drug metabolism Excretion profiling

Distinct Plasma Pharmacokinetic Profile: 3-Carboxy Mefenamic Acid Exhibits Delayed Peak Concentration (6-8 Hours) and Different Magnitude Relative to Parent Drug

Following a single 1-gram oral dose of mefenamic acid in human subjects (n=6), 3-Carboxy Mefenamic Acid and its glucuronide achieve a mean peak plasma concentration of 8 mcg/mL at 6-8 hours post-dose [1]. This contrasts sharply with mefenamic acid itself, which achieves peak plasma levels of 10-20 mcg/mL within 2-4 hours [2], and with 3′-hydroxymethyl mefenamic acid plus its glucuronide, which peaks at approximately 20 mcg/mL at 3 hours [3]. The delayed appearance and lower peak concentration of 3-CMA reflect its position as the terminal oxidation product in the sequential CYP2C9-mediated metabolic cascade, a kinetic feature that must be accounted for in bioanalytical method timing and calibration range selection.

Pharmacokinetics Therapeutic drug monitoring Bioavailability

Divergent Physicochemical Properties: 3-Carboxy Mefenamic Acid Demonstrates Reduced Lipophilicity and Enhanced Polar Surface Area Versus Parent Compound

The introduction of a second carboxylic acid moiety in 3-Carboxy Mefenamic Acid produces quantifiable changes in key physicochemical parameters that directly impact analytical method development. The predicted ACD/LogP of 3-CMA at pH 5.5 is 1.73, with ACD/LogD at pH 7.4 dropping to 0.66 , whereas mefenamic acid exhibits an experimental LogP of 5.12 [1]. This >3.4 log unit reduction in lipophilicity translates to markedly different reversed-phase HPLC retention behavior. Additionally, 3-CMA possesses a polar surface area (PSA) of 87 Ų compared to 49.33 Ų for mefenamic acid [2], and three hydrogen bond donors versus two for the parent drug . These property differences mandate distinct mobile phase compositions and gradient conditions for optimal chromatographic resolution.

Chromatography Sample preparation Method development

Microbial/Fungal Transformation Marker: 3-Carboxy Mefenamic Acid Identified as Terminal Oxidation Product in Environmental Biodegradation Studies

In studies of pharmaceutical removal by white rot fungus Phanerochaete sordida YK-624, 3′-carboxymefenamic acid was identified as one of four distinct MFA transformation products, representing the terminal oxidation state following sequential mono- and di-hydroxylation reactions [1]. The fungal system reduced mefenamic acid concentration by approximately 90% over 6 days of treatment, with concomitant formation of 3′-carboxymefenamic acid as a quantifiable endpoint metabolite [2]. This metabolic pathway mirrors mammalian CYP-mediated oxidation and establishes 3-CMA as a relevant marker compound for assessing the environmental fate and biodegradation efficiency of mefenamic acid contamination in wastewater and soil systems.

Environmental monitoring Biodegradation Wastewater analysis

Pharmacological Activity Status: 3-Carboxy Mefenamic Acid Activity Not Studied—Procurement Justified Solely as Analytical Reference Standard

A critical distinction for procurement decision-making is that the pharmacological activity of 3-Carboxy Mefenamic Acid (as well as the intermediate 3′-hydroxymethyl metabolite) has not been studied and remains uncharacterized [1]. Unlike the parent drug mefenamic acid, which is an approved NSAID with established COX-1 and COX-2 inhibitory activity, 3-CMA is exclusively utilized as a research compound and analytical reference standard . This functional status dictates that 3-CMA should be procured only by laboratories engaged in analytical method development, pharmacokinetic monitoring, impurity profiling, or environmental analysis—not for pharmacological screening or drug discovery applications.

Reference standard Analytical chemistry Method validation

Recommended Research and Industrial Applications for 3-Carboxy Mefenamic Acid (CAS 190379-82-9) Based on Quantified Differentiation Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Mefenamic Acid Pharmacokinetic Studies

Procure 3-Carboxy Mefenamic Acid as a primary calibration and quality control standard for multi-analyte LC-MS/MS methods quantifying mefenamic acid and its metabolites in human or animal plasma. The distinct plasma pharmacokinetic profile of 3-CMA (Cmax = 8 mcg/mL, Tmax = 6-8 hours) relative to the parent drug (Cmax = 10-20 mcg/mL, Tmax = 2-4 hours) and 3′-hydroxymethyl metabolite (Cmax ≈ 20 mcg/mL, Tmax = 3 hours) necessitates inclusion of authentic 3-CMA reference material for accurate calibration across the full analytical range [1]. Its divergent physicochemical properties (LogP 1.73 vs 5.12; PSA 87 Ų vs 49.33 Ų) require independent optimization of chromatographic conditions and cannot be reliably extrapolated from mefenamic acid retention behavior [2].

Fecal Environmental Monitoring and Wastewater Pharmaceutical Residue Analysis

Utilize 3-Carboxy Mefenamic Acid reference standard for quantitative analysis of mefenamic acid metabolites in environmental water samples, sewage sludge, or fecal matter. 3-CMA is the predominant unconjugated excreted species in feces, accounting for approximately 20% of an administered mefenamic acid dose, whereas parent drug excretion in feces is minimal [3]. Accurate environmental risk assessment and wastewater treatment efficacy studies require 3-CMA as a distinct analytical target; substitution with mefenamic acid would miss the quantitatively dominant elimination species. Fungal biodegradation studies confirm 3-CMA as the terminal oxidation product, further supporting its use as a marker compound in bioremediation monitoring [4].

Pharmaceutical Impurity Profiling and Forced Degradation Studies of Mefenamic Acid Formulations

Employ 3-Carboxy Mefenamic Acid as a reference impurity standard for HPLC and UPLC method development per pharmacopeial impurity profiling requirements. While 3-CMA is an endogenous human metabolite, its structural relationship to oxidative degradation pathways makes it relevant for forced degradation studies evaluating mefenamic acid drug substance and product stability. The compound's distinct chromatographic properties (significantly lower LogP of 1.73 versus parent drug LogP of 5.12) and unique mass spectrometric fragmentation pattern provide positive identification and quantification capability in complex formulation matrices . Unlike pharmacopeial impurities A, B, and C, which represent synthetic intermediates and related substances, 3-CMA represents the metabolic/degradative oxidation endpoint and may serve as a marker for oxidative stress testing.

In Vitro CYP2C9 Metabolic Pathway Studies and Drug-Drug Interaction Screening

Incorporate 3-Carboxy Mefenamic Acid as a reference standard for CYP2C9 phenotyping assays and drug-drug interaction studies. Mefenamic acid is a well-characterized CYP2C9 substrate, and the sequential conversion from parent drug → 3′-hydroxymethyl metabolite → 3-carboxy metabolite constitutes a defined two-step oxidation pathway [5]. Quantifying 3-CMA formation in human hepatocyte or recombinant CYP2C9 microsomal incubations provides a direct readout of complete metabolic flux through the pathway. Because the pharmacological activity of 3-CMA has not been studied [5], its measurement in these assays serves purely as an analytical endpoint for assessing CYP2C9 catalytic efficiency, not as a pharmacodynamic marker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Carboxy Mefenamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.